molecular formula C6H14ClNO2 B1584280 Ethyl 4-aminobutyrate hydrochloride CAS No. 6937-16-2

Ethyl 4-aminobutyrate hydrochloride

Cat. No. B1584280
CAS RN: 6937-16-2
M. Wt: 167.63 g/mol
InChI Key: CXVQSUBJMYZELD-UHFFFAOYSA-N
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Description

Ethyl 4-aminobutyrate hydrochloride is a chemical compound with the linear formula H2N(CH2)3CO2C2H5·HCl . It has a molecular weight of 167.63 . It is used for the purification of nucleic acids or polypeptides from cell sources and inhibition of both RNase and protease activity .


Molecular Structure Analysis

The molecular structure of Ethyl 4-aminobutyrate hydrochloride is represented by the formula H2N(CH2)3CO2C2H5·HCl . This indicates that the molecule consists of an ethyl ester (CO2C2H5) and a 4-aminobutyrate (H2N(CH2)3) group, along with a hydrochloride (HCl) group.


Physical And Chemical Properties Analysis

Ethyl 4-aminobutyrate hydrochloride is a solid at 20 degrees Celsius . It has a melting point of 88 °C and is soluble in methanol . It should be stored under inert gas and is sensitive to air and hygroscopic .

Scientific Research Applications

  • Synthesis of Ethyl 4-isocyanatobutyrate

    • Application : Ethyl 4-aminobutyrate hydrochloride can be used to synthesize Ethyl 4-isocyanatobutyrate .
    • Method : This involves reacting ethyl 4-aminobutyrate hydrochloride with phosgene .
    • Results : The enthalpy of vaporization at boiling point of Ethyl 4-isocyanatobutyrate has been evaluated .
  • Purification of Nucleic Acids or Polypeptides

    • Application : Ethyl 4-aminobutyrate hydrochloride can be used for the purification of nucleic acids or polypeptides from cell sources .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not provided in the source .

Safety And Hazards

Ethyl 4-aminobutyrate hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

properties

IUPAC Name

ethyl 4-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-2-9-6(8)4-3-5-7;/h2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVQSUBJMYZELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00989144
Record name Ethyl 4-aminobutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00989144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-aminobutyrate hydrochloride

CAS RN

6937-16-2
Record name Butanoic acid, 4-amino-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6937-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6937-16-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40245
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Record name Ethyl 4-aminobutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00989144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminobutyrate ethyl hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.330
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-aminobutyrate hydrochloride
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Citations

For This Compound
80
Citations
AB HEYDARI, FA AVAND, NJ MOHAGHEGH… - 2009 - sid.ir
… a reduced pressure to produce ethyl 4aminobutyrate hydrochloride in shape of white crystals. … (Fig.1), the amine functional group of ethyl 4-aminobutyrate hydrochloride was treated with …
Number of citations: 12 www.sid.ir
B HEIDARI ALIZADEH… - Applied Entomology …, 2009 - jaenph.areeo.ac.ir
… a reduced pressure to produce ethyl 4aminobutyrate hydrochloride in shape of white crystals. … (Fig.1), the amine functional group of ethyl 4-aminobutyrate hydrochloride was treated with …
Number of citations: 2 jaenph.areeo.ac.ir
M Gümüşderelioǧlu, A Gür - Reactive and Functional Polymers, 2002 - Elsevier
… Ethyl 4-aminobutyrate hydrochloride (10 g, 0.06 M) was stirred with dry triethylamine (4.2 ml, 0.03 mol) in dry benzene (300 ml). A solution of poly(dichlorophosphazene) in dry benzene …
Number of citations: 33 www.sciencedirect.com
KA Pivnick, DW Reed, JG Millar… - Journal of chemical …, 1991 - Springer
… Ethyl 4-aminobutyrate hydrochloride was obtained from Aldrich Chemical Co. Methyl 4-… Co.) was added to a solution of ethyl 4-aminobutyrate hydrochloride (1.68 g, 20 mmol) in 20 ml …
Number of citations: 23 link.springer.com
S Imstepf, V Pierroz, P Raposinho, M Bauwens… - pstorage-acs-6854636.s3 …
… Ethyl 4-aminobutyrate hydrochloride (98%), sodium triacetoxyborohydride (97%), 2-pyridinecarboyaldehyde (99%), triethylamine (> 99%), N, N-diisopropylethylamine (≥ 99%), …
A Šovčíková, M Mikulášová, K Horáková, L Floch - Folia microbiologica, 2001 - Springer
… Ethyl 4-isothiocyanatobutanoate (1), formally a derivative of 4-aminobutyric acid (TAbu), was synthesized from ethyl 4-aminobutyrate hydrochloride with thiophosgene in a chloroform-…
Number of citations: 11 link.springer.com
K Yazawa, K Numata - Polymers, 2016 - mdpi.com
… l-Glutamic acid diethyl ester hydrochloride, methyl 4-aminobutyrate hydrochloride (nylon 4Me), ethyl 4-aminobutyrate hydrochloride (nylon 4Et), β-alanine methyl ester hydrochloride (…
Number of citations: 17 www.mdpi.com
D Harris, M Stewart, A Sielaff, K Mulder… - Heterocyclic …, 2007 - degruyter.com
Hairpin imidazole (I)-and pyrrole (P)-containing polyamide analogs of distamycin that bind at specific sequences in the minor groove of DNA are potentially useful gene control agents. …
Number of citations: 10 www.degruyter.com
IH Kim, FR Heirtzler, C Morisseau, K Nishi… - Journal of medicinal …, 2005 - ACS Publications
… acid (for compound 8), 1-adamantylacetic acid (for compound 14), or adamantane-1-carboxylic acid (for compound 15) were coupled with ethyl 4-aminobutyrate hydrochloride in the …
Number of citations: 118 pubs.acs.org
HR Allcock, TJ Fuller, DP Mack, K Matsumura… - …, 1977 - ACS Publications
… Poly[bis(ethyl 4-aminobutyro)phosphazene], [NP(NHCH2CH2CH2COOEt)2]n· Ethyl 4-aminobutyrate hydrochloride (10 g, 0.06 mol) was stirred with dry triethylamine (4.2 mL, 0.03 mol) …
Number of citations: 300 pubs.acs.org

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